molecular formula C22H32N2O3 B11702388 N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11702388
M. Wt: 372.5 g/mol
InChI Key: LFXKAXGKAJHITL-UHFFFAOYSA-N
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Description

N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: is a compound belonging to the class of 4-hydroxy-2-quinolones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the acylation of 4-hydroxy-2-quinolone derivatives. One common method includes the reaction of 4-hydroxy-2-quinolone with dodecylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial strains, making it a potential candidate for the development of new antibiotics .

Medicine: The compound’s analgesic properties have been explored, and it has shown promise as a lead compound for the development of new pain-relief medications .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria. This inhibition results in the bactericidal effect observed in antimicrobial studies .

Comparison with Similar Compounds

Uniqueness: N-dodecyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its longer alkyl chain, which enhances its lipophilicity and membrane permeability. This property contributes to its higher biological activity compared to shorter-chain analogs .

Properties

Molecular Formula

C22H32N2O3

Molecular Weight

372.5 g/mol

IUPAC Name

N-dodecyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H32N2O3/c1-2-3-4-5-6-7-8-9-10-13-16-23-21(26)19-20(25)17-14-11-12-15-18(17)24-22(19)27/h11-12,14-15H,2-10,13,16H2,1H3,(H,23,26)(H2,24,25,27)

InChI Key

LFXKAXGKAJHITL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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